molecular formula C30H55NO5 B12064354 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate

Cat. No.: B12064354
M. Wt: 509.8 g/mol
InChI Key: APOVYTGHOPZUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate is a complex organic compound with a molecular formula of C29H53NO5 This compound is known for its unique structure, which includes an oxetane ring, a long alkyl chain, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate typically involves multiple steps. One common method includes the formation of the oxetane ring through a cyclization reaction, followed by the attachment of the hexyl and tridecanyl groups. The formamido group is then introduced through a formylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate involves its interaction with specific molecular targets. The oxetane ring and formamido group play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the context of its application.

Comparison with Similar Compounds

  • 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
  • 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylbutanoate

Comparison: Compared to similar compounds, 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate is unique due to its specific structural features, such as the length of the alkyl chain and the position of the formamido group. These differences can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C30H55NO5

Molecular Weight

509.8 g/mol

IUPAC Name

1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate

InChI

InChI=1S/C30H55NO5/c1-5-7-9-11-12-13-14-15-16-18-25(35-30(34)27(31-23-32)21-20-24(3)4)22-28-26(29(33)36-28)19-17-10-8-6-2/h23-28H,5-22H2,1-4H3,(H,31,32)

InChI Key

APOVYTGHOPZUPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCC(C)C)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.